Thiofuradene
Overview
Description
Thiofuradene is a chemical compound known for its unique properties and applications in various fields It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur as one of its members
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiofuradene can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical synthesis of thiophenes via cleavage of multiple C-H bonds .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale chemical reactors that facilitate the cyclization reactions mentioned above. The use of catalysts such as palladium complexes can enhance the efficiency of these reactions, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Thiofuradene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Thiofuradene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of thiofuradene involves its interaction with specific molecular targets and pathways. For instance, as an anthelmintic agent, this compound disrupts the metabolic processes of parasitic worms, leading to their death . In antimicrobial applications, it interferes with the synthesis of essential biomolecules in bacteria, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Thiofuradene can be compared with other sulfur-containing heterocyclic compounds, such as thiophene, thiourea, and thiazole. While all these compounds contain sulfur, this compound is unique due to its specific ring structure and the presence of additional functional groups that enhance its reactivity and versatility .
List of Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with a five-membered ring.
Thiourea: Contains a sulfur atom bonded to two nitrogen atoms.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGBELYAHLJHU-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=S)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176931 | |
Record name | Thiofuradene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-21-3 | |
Record name | Thiofuradene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiofuradene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiofuradene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOFURADENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07GHB395FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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